molecular formula C5H4ClNOS B13597502 2-(2-Chlorothiazol-5-yl)acetaldehyde

2-(2-Chlorothiazol-5-yl)acetaldehyde

Cat. No.: B13597502
M. Wt: 161.61 g/mol
InChI Key: GKTRFYPXXUMLIE-UHFFFAOYSA-N
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Description

2-(2-Chlorothiazol-5-yl)acetaldehyde: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorothiazol-5-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorothiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-(2-Chlorothiazol-5-yl)acetic acid.

    Reduction: 2-(2-Chlorothiazol-5-yl)ethanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2-Chlorothiazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiazole derivatives .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a range of biological activities, making this compound a valuable subject of study .

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Thiazole-containing compounds are often investigated for their anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can engage in various interactions with enzymes and receptors, influencing their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorothiazol-5-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)acetaldehyde

InChI

InChI=1S/C5H4ClNOS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2

InChI Key

GKTRFYPXXUMLIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CC=O

Origin of Product

United States

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